2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
This compound is a fascinating fusion of heterocyclic moieties. Let’s break it down:
Pyrimido[1,2-b]indazole: The core structure consists of a pyrimidine ring fused with an indazole ring. This arrangement imparts unique properties to the compound.
8-Bromo substitution: The bromine atom at position 8 adds reactivity and modulates its biological effects.
N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide: This side chain contributes to solubility and potentially influences interactions with biological targets.
Preparation Methods
Industrial Production:: Industrial-scale production methods remain undisclosed, likely due to proprietary considerations.
Chemical Reactions Analysis
Reactivity:: This compound likely undergoes various reactions, including:
Oxidation: Bromine substitution makes it susceptible to oxidation.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the pyrimidine or indazole ring may be feasible.
Bromine: Used for halogenation.
Ammonia: For amidation reactions.
Hydrazine: May reduce the pyrimidine ring.
Alkylating agents: To modify the side chain.
Major Products:: Products depend on reaction conditions. Potential derivatives include halogenated, alkylated, or reduced forms.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of analogs for drug development.
Catalysis: As a ligand in transition metal catalysis.
Anticancer: Investigate its potential as an antitumor agent.
Neuroscience: Assess interactions with neuronal receptors.
Anti-inflammatory: Evaluate its effects on inflammation pathways.
Materials Science: Incorporate into polymers or materials for specific properties.
Mechanism of Action
The exact mechanism remains elusive. molecular targets likely involve cellular signaling pathways, protein interactions, or enzymatic processes.
Comparison with Similar Compounds
While no direct analogs are specified, this compound’s unique fusion of heterocycles sets it apart. Further research can identify related structures.
Properties
Molecular Formula |
C20H23BrN4O2 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H23BrN4O2/c1-12-17(10-19(26)22-11-14-5-7-27-8-6-14)13(2)25-20(23-12)16-4-3-15(21)9-18(16)24-25/h3-4,9,14H,5-8,10-11H2,1-2H3,(H,22,26) |
InChI Key |
HMTUGYWGPRQHSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCC4CCOCC4 |
Origin of Product |
United States |
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